molecular formula C24H24N6O3S B2877511 N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1105242-13-4

N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2877511
CAS No.: 1105242-13-4
M. Wt: 476.56
InChI Key: MUQIVDIXPDYGHT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105242-13-4) is a synthetic small molecule with a molecular formula of C24H24N6O3S and a molecular weight of 476.55 g/mol. This high-purity compound is supplied for research applications, particularly in chemical biology and drug discovery. The structure features a 1,2,3-triazole core, a motif known for its significant role in medicinal chemistry due to its versatile interactions with biological targets, as evidenced by research into similar triazole-based compounds . The molecule is further functionalized with a pyrimidin-2-ylthio methyl group and a 3,4-dimethoxyphenethyl side chain, which may contribute to its potential bioactivity and binding properties. Researchers investigating similar triazole-carboxamide derivatives have explored their potential as modulators of enzymatic activity . This product is intended for laboratory research purposes only. It is the responsibility of the researcher to conduct all necessary experiments in accordance with their institution's safety protocols. This chemical is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-phenyl-5-(pyrimidin-2-ylsulfanylmethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O3S/c1-32-20-10-9-17(15-21(20)33-2)11-14-25-23(31)22-19(16-34-24-26-12-6-13-27-24)30(29-28-22)18-7-4-3-5-8-18/h3-10,12-13,15H,11,14,16H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQIVDIXPDYGHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N(N=N2)C3=CC=CC=C3)CSC4=NC=CC=N4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-phenyl-5-((pyrimidin-2-ylthio)methyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the coupling of a 1,2,3-triazole moiety with various functional groups. The triazole ring is known for its versatility in medicinal chemistry, especially in the development of anticancer and antimicrobial agents. The synthetic pathway often employs methods such as:

  • Click Chemistry : Utilizing azides and alkynes to form the triazole structure.
  • Amide Formation : Linking the carboxylic acid with amines to yield the carboxamide functionality.

Anticancer Activity

Research indicates that derivatives of triazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown:

  • Inhibition of Tumor Cell Proliferation : Studies demonstrate that triazole derivatives can inhibit cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HepG2 (liver cancer) with IC50 values in the micromolar range .
CompoundCell LineIC50 (μM)
Compound AMCF-71.1
Compound BHCT1162.6
Compound CHepG21.4

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Triazole derivatives have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for certain derivatives are reported to be below 62.5 μg/mL .

Bacterial StrainMIC (μg/mL)
E. coli31.25
S. aureus62.5
Pseudomonas aeruginosa125

The biological activities of this compound may be attributed to several mechanisms:

  • Thymidylate Synthase Inhibition : Similar compounds have been shown to inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. This inhibition leads to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole derivatives can induce oxidative stress in microbial cells, leading to cell death .
  • Targeting Specific Pathways : Research indicates that certain triazoles can modulate signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several case studies provide insights into the efficacy and safety profiles of triazole derivatives:

  • In Vivo Studies : Animal models treated with triazole derivatives exhibited reduced tumor sizes compared to controls, supporting their potential therapeutic use.
  • Clinical Trials : Preliminary trials indicate favorable responses in patients with resistant forms of cancer when treated with compounds similar to this compound.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below highlights key structural differences between the target compound and analogs from the evidence:

Compound Name / ID Core Structure Substituents at Key Positions Key Properties/Implications
Target Compound 1H-1,2,3-triazole-4-carboxamide - N1: Phenyl
- C5: (Pyrimidin-2-ylthio)methyl
- Carboxamide: 3,4-Dimethoxyphenethyl
Enhanced lipophilicity (dimethoxy), potential for π-π stacking (pyrimidine)
N-Substituted-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide derivatives () 1H-1,2,3-triazole-4-carboxamide - N1: 4-Methylphenyl
- C5: Methyl
- Carboxamide: Varied alkyl/aryl groups
Reduced steric bulk (methyl) may improve solubility
Methyl 1-phenyl-5-(N-phenyl-tert-butoxycarbonyl-amino)-1H-1,2,3-triazole-4-carboxylate () 1H-1,2,3-triazole-4-carboxylate - N1: Phenyl
- C5: tert-Butoxycarbonyl-amino
- C4: Methyl ester
Ester group increases metabolic stability but reduces bioavailability
N-(2-Cyanophenyl)-5-methyl-1-(3-phenylbenzo[c]isoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide () 1H-1,2,3-triazole-4-carboxamide - N1: Benzoisoxazolyl
- C5: Methyl
- Carboxamide: 2-Cyanophenyl
Bulky benzoisoxazole may hinder membrane permeability but improve target specificity

Pharmacological and Physicochemical Properties

  • Lipophilicity : The 3,4-dimethoxyphenethyl group in the target compound likely increases logP compared to methyl-substituted analogs () or ester derivatives ().
  • Solubility : Polar substituents (e.g., methoxy groups) in the target compound may improve aqueous solubility relative to halogenated analogs in and .

Research Findings and Implications

Structural Characterization

  • Spectroscopic Data : Analogous triazole-carboxamides () are characterized by ¹H/¹³C NMR, IR, and mass spectrometry. For the target compound, similar techniques would confirm the pyrimidin-2-ylthio and dimethoxyphenethyl substituents .

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